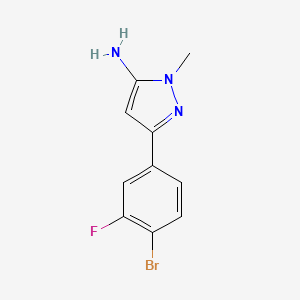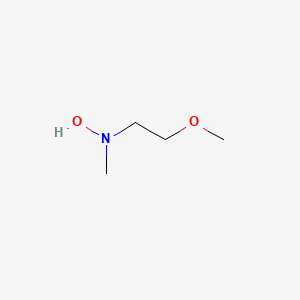
N-(2-methoxyethyl)-N-methylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N-methylhydroxylamine is a chemical compound with the molecular formula C4H11NO It is an organic compound that features a hydroxylamine functional group, which is known for its reactivity and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-methoxyethyl)-N-methylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-methylhydroxylamine with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyethyl)-N-methylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to primary amines under suitable conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N-methylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(2-methoxyethyl)-N-methylhydroxylamine exerts its effects involves its ability to act as a nucleophile or an electrophile, depending on the reaction context. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved in its action are diverse and depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N-(2-methoxyethyl)-N-methylhydroxylamine is unique due to its specific combination of the hydroxylamine functional group with the 2-methoxyethyl and N-methyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
116797-81-0 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-N-methylhydroxylamine |
InChI |
InChI=1S/C4H11NO2/c1-5(6)3-4-7-2/h6H,3-4H2,1-2H3 |
Clé InChI |
IHDXZTFCGLVYNG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




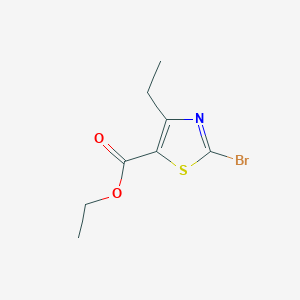
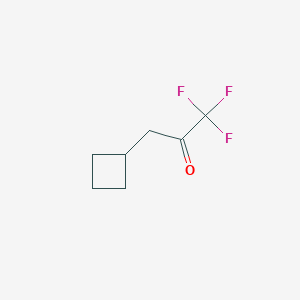
![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
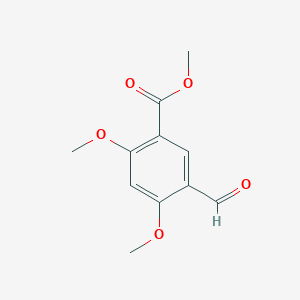



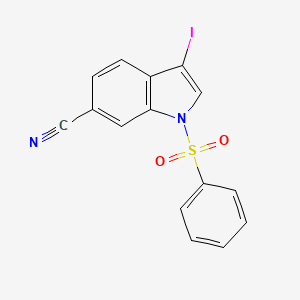
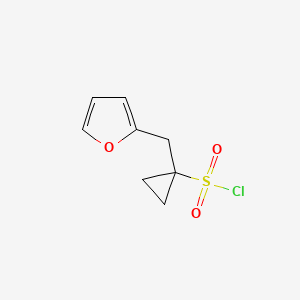
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13620814.png)

